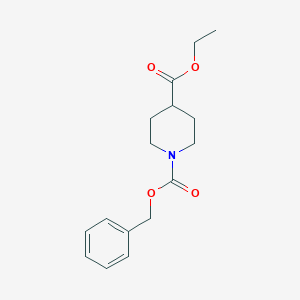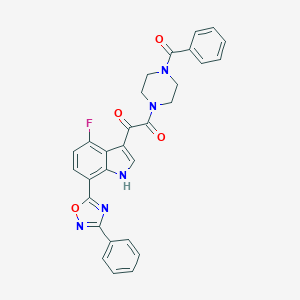
ミリスリグナン
概要
説明
ミリスリグナンは、ニクズク (Myristica fragrans) の種子から得られるナツメグに含まれる生物活性のある8-O-4’-ネオリグナン化合物です。 この化合物は、抗炎症作用、抗酸化作用、抗癌作用など、さまざまな薬理作用で知られています 。 ミリスリグナンは、中国で胃腸疾患の治療に使用される伝統的な漢方薬です .
2. 製法
合成経路と反応条件: ミリスリグナンは、モノリグノールの二量化によってジベンジルブタン骨格を形成することで合成できます。 合成経路には、8-O-4’結合を介した2つのフェニルプロパノイドユニットのカップリングが含まれます 。反応条件には通常、二量化プロセスを促進するための触媒と特定の温度と圧力の設定が含まれます。
工業生産方法: ミリスリグナンの工業生産には、ニクズクの種子から化合物を抽出することが含まれます。 抽出プロセスには、溶媒抽出と、超高性能液体クロマトグラフィー質量分析法 (UHPLC-MS) などの技術を用いた精製が含まれます 。この方法により、さらなる用途のために純粋な形態でミリスリグナンを単離することができます。
科学的研究の応用
Myrislignan has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the dimerization of phenylpropanoids and the formation of neolignans.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its potential therapeutic effects in treating cancer, inflammation, and osteoporosis
Industry: Utilized in the development of nutraceuticals and functional foods due to its antioxidant properties.
作用機序
ミリスリグナンは、さまざまな分子標的と経路を通じて効果を発揮します。
生化学分析
Biochemical Properties
Myrislignan interacts with various enzymes and proteins. It has been found that hydroxylation and demethylation are the major metabolic pathways for Myrislignan metabolism in vitro and in vivo, respectively. Recombinant cytochrome P450s (CYPs) screening revealed that CYP3A4 and CYP3A5 play a crucial role in the metabolism of Myrislignan .
Cellular Effects
Myrislignan has been shown to have significant effects on various types of cells and cellular processes. It has been found to induce redox imbalance and activate autophagy in Toxoplasma gondii . In addition, it has been shown to inhibit the proliferation of A549 cells in a dose- and time-dependent manner .
Molecular Mechanism
Myrislignan exerts its effects at the molecular level through various mechanisms. It inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) by suppressing mitochondrial function, thereby downregulating the nuclear factor of activated T cells 1 (NFATc1) signaling . It also induces apoptosis and cell cycle arrest in A549 cells through the activation of mitogen-activated protein kinase and the inhibition of epidermal growth factor receptor signal pathway .
Temporal Effects in Laboratory Settings
The effects of Myrislignan change over time in laboratory settings. A study has shown that Myrislignan levels were determined in mouse plasma following a single oral administration of 200 mg/kg or intraperitoneal administration of 50 mg/kg Myrislignan .
Dosage Effects in Animal Models
The effects of Myrislignan vary with different dosages in animal models. For instance, a study has shown that Myrislignan levels were determined in mouse plasma following a single oral administration of 200 mg/kg or intraperitoneal administration of 50 mg/kg Myrislignan .
Metabolic Pathways
Myrislignan is involved in various metabolic pathways. It has been found that hydroxylation and demethylation are the major metabolic pathways for Myrislignan metabolism in vitro and in vivo, respectively .
Transport and Distribution
Myrislignan is transported and distributed within cells and tissues. A study has shown that Myrislignan levels were determined in rat tissues by a high-performance liquid chromatography–ultraviolet detection (HPLC–UV) method .
準備方法
Synthetic Routes and Reaction Conditions: Myrislignan can be synthesized through the dimerization of monolignols to form a dibenzylbutane skeleton. The synthetic route involves the coupling of two phenylpropanoid units via an 8-O-4’ bond . The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to facilitate the dimerization process.
Industrial Production Methods: Industrial production of myrislignan involves the extraction of the compound from Myristica fragrans seeds. The extraction process includes solvent extraction, followed by purification using techniques such as ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) . This method ensures the isolation of myrislignan in its pure form for further applications.
化学反応の分析
反応の種類: ミリスリグナンは、ヒドロキシル化、脱メチル化、酸化などのさまざまな化学反応を起こします 。これらの反応は、生物系におけるミリスリグナンの代謝と運命に不可欠です。
一般的な試薬と条件:
ヒドロキシル化: 通常、制御された温度とpH条件下でヒドロキシル化剤を使用します。
脱メチル化: 三臭化ホウ素または塩化アルミニウムなどの脱メチル化剤が必要です。
酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用します。
生成される主な生成物: これらの反応から生成される主な生成物には、薬理作用が強化されたミリスリグナンのヒドロキシル化および脱メチル化誘導体が含まれます .
4. 科学研究の応用
ミリスリグナンは、幅広い科学研究に応用されています。
類似化合物との比較
ミリスリグナンは、その特定の8-O-4’結合とナツメグにおける分布のために、他のリグナンとは異なります。類似の化合物には以下が含まれます。
ポドフィロトキシン: 抗癌作用で知られていますが、分子構造と供給源が異なります。
セサミン: ゴマ種子に含まれる、抗酸化作用と抗炎症作用を持つ別のリグナンです。
マタイレシノール: 類似の薬理作用を示しますが、構造配置が異なります
ミリスリグナンの独特の構造と多様な薬理作用は、さまざまな科学的および産業的用途にとって貴重な化合物となっています。
特性
IUPAC Name |
4-[(1R,2S)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3/t13-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZFTGWWPHYLGI-RBZFPXEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333494 | |
| Record name | (-)-(1R,2S)-Myrislignan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171485-39-5 | |
| Record name | (-)-(1R,2S)-Myrislignan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


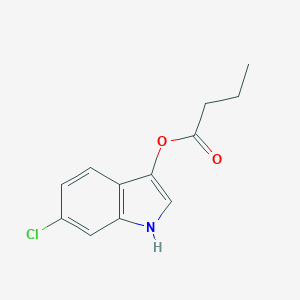
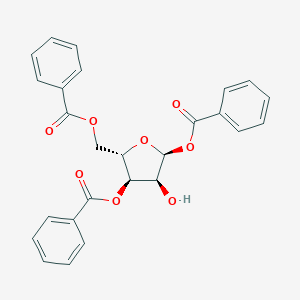
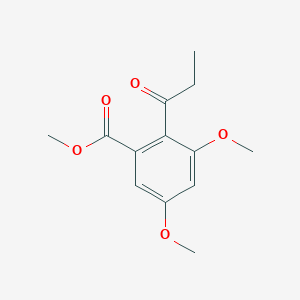
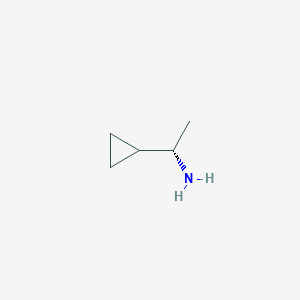
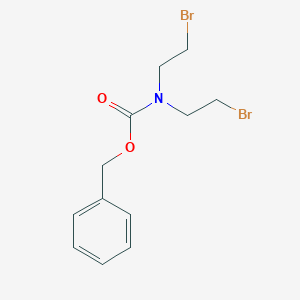
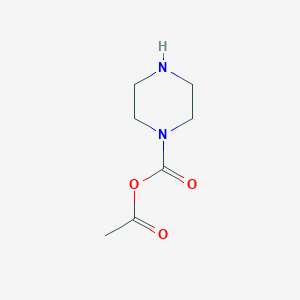
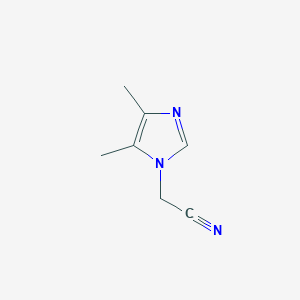
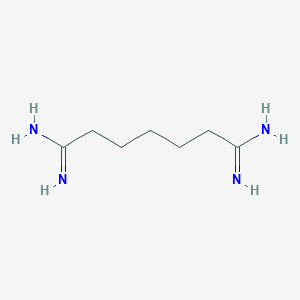
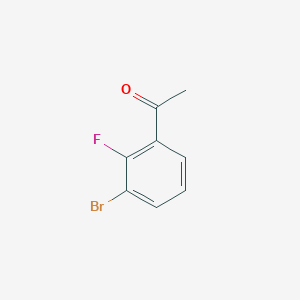
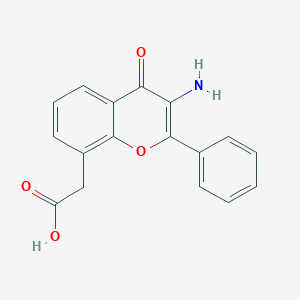
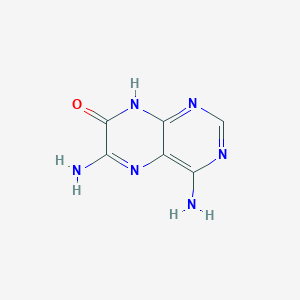
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
![2,6-DI([1-(TERT-BUTYL)-1,1-DIPHENYLSILYL]OXY)-9,10-DIHYDROANTHRACENE-9,10-DIONE](/img/structure/B70194.png)
